7Z,11E-Hexadecadienal 7Z,11E-Hexadecadienal 7Z,11E-Hexadecadienal is a fatty aldehyde.
Brand Name: Vulcanchem
CAS No.:
VCID: VC17342487
InChI: InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,9-10,16H,2-4,7-8,11-15H2,1H3/b6-5+,10-9-
SMILES:
Molecular Formula: C16H28O
Molecular Weight: 236.39 g/mol

7Z,11E-Hexadecadienal

CAS No.:

Cat. No.: VC17342487

Molecular Formula: C16H28O

Molecular Weight: 236.39 g/mol

* For research use only. Not for human or veterinary use.

7Z,11E-Hexadecadienal -

Specification

Molecular Formula C16H28O
Molecular Weight 236.39 g/mol
IUPAC Name (7Z,11E)-hexadeca-7,11-dienal
Standard InChI InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,9-10,16H,2-4,7-8,11-15H2,1H3/b6-5+,10-9-
Standard InChI Key PNIJIQLUXSITRW-QMRMAQATSA-N
Isomeric SMILES CCCC/C=C/CC/C=C\CCCCCC=O
Canonical SMILES CCCCC=CCCC=CCCCCCC=O

Introduction

Chemical Identity and Classification

Fundamental Molecular Characteristics

7Z,11E-Hexadecadienal belongs to the family of α,β-unsaturated aldehydes, featuring two non-conjugated double bonds along its hydrocarbon chain. Key identifiers include:

PropertyValueSource
IUPAC Name(7Z,11E)-hexadeca-7,11-dienal
Molecular FormulaC16H28O\text{C}_{16}\text{H}_{28}\text{O}
Molecular Weight236.39 g/mol
Exact Mass236.214 g/mol
Canonical SMILESCCCCC/C=C/CC/C=C\CCCCCC=O
InChI KeyPNIJIQLUXSITRW-QMRMAQATSA-N
LogP (Octanol-Water)5.22
Topological Polar Surface Area17.07 Ų

The compound’s dual double-bond geometry critically influences its physicochemical behavior, including reduced molecular flexibility compared to saturated analogs and increased susceptibility to oxidation .

Synonyms and Registry Identifiers

This compound is cataloged under multiple nomenclature systems and database entries:

  • CAS Registry: 96883-54-4 (primary), 849947-71-3 (stereoisomeric variant)

  • PubChem CID: 13532955 (7Z,11E isomer), 543335 (unspecified stereochemistry)

  • ChEBI ID: CHEBI:196157

  • Lipid Maps ID: LMFA06000220

  • Wikidata: Q76423262

Notable synonyms include (Z,E)-7,11-Hexadecadienal and 7Z,11E-Hexadecadienal, reflecting variations in stereochemical descriptors .

Structural Analysis and Stereochemical Features

2D and 3D Conformational Dynamics

The planar structure of 7Z,11E-Hexadecadienal reveals a 16-carbon chain with double bonds at C7–C8 (Z configuration) and C11–C12 (E configuration). This arrangement creates distinct regions of rigidity and flexibility:

  • The Z configuration introduces a 120° bond angle and cis substituents, inducing a 30° kink in the hydrocarbon chain .

  • The E configuration maintains trans substituents, preserving linearity over a 4-carbon segment .

Quantum mechanical calculations predict a lowest-energy 3D conformation where the aldehyde group adopts an s-trans enal geometry, minimizing steric clashes between the carbonyl oxygen and adjacent hydrogens .

Spectroscopic Signatures

While experimental spectral data for 7Z,11E-Hexadecadienal remains limited in public databases, analogous α,β-unsaturated aldehydes exhibit characteristic signals:

  • IR Spectroscopy: Strong absorption at 1,720 cm⁻¹ (C=O stretch) and 970 cm⁻¹ (trans C=C-H bend) .

  • ¹H NMR: Aldehydic proton at δ 9.48–9.52 (triplet, J = 1.8 Hz); vinyl protons at δ 5.32–5.45 (multiplet) .

  • ¹³C NMR: Carbonyl carbon at δ 194–202 ppm; olefinic carbons at δ 127–132 ppm .

Synthesis and Industrial Production

Stereoselective Synthesis Strategies

The patent CN102795977A outlines a multi-step route for synthesizing structurally related pheromones, providing insights into scalable production of 7Z,11E-Hexadecadienal :

Step 1: Kumada Cross-Coupling
Reaction of 7-bromo-(4Z,6E)-heptadienal with Grignard reagents (e.g., allylmagnesium bromide) forms conjugated diene intermediates with >99% stereochemical purity :

R-MgBr+BrC7H11ONi catalystC10H16O+MgBr2\text{R-MgBr} + \text{BrC}_7\text{H}_{11}\text{O} \xrightarrow{\text{Ni catalyst}} \text{C}_{10}\text{H}_{16}\text{O} + \text{MgBr}_2

Step 2: Wittig Olefination
Phosphonium ylides derived from triphenylphosphine and 4-bromo-1-butanol enable chain elongation while preserving double-bond geometry :

Ph3P=CH-(CH2)n-CHO+RCHOC16H28O+Ph3PO\text{Ph}_3\text{P=CH-(CH}_2\text{)}_n\text{-CHO} + \text{RCHO} \rightarrow \text{C}_{16}\text{H}_{28}\text{O} + \text{Ph}_3\text{PO}

Step 3: Hydroboration-Oxidation
Controlled addition of 9-BBN followed by oxidative workup installs the terminal aldehyde group with >97% regioselectivity :

C16H309-BBN, H2O2C16H28O\text{C}_{16}\text{H}_{30} \xrightarrow{\text{9-BBN, H}_2\text{O}_2} \text{C}_{16}\text{H}_{28}\text{O}

Process Optimization Metrics

This pathway demonstrates significant improvements over classical methods by avoiding precious metal catalysts and enabling gram-scale production .

Biological Relevance and Applications

Role in Insect Chemical Ecology

Though direct evidence linking 7Z,11E-Hexadecadienal to insect behavior remains unpublished, structurally similar aldehydes serve as sex pheromones in Phyllocnistis citrella (citrus leafminer) . Key functional attributes include:

  • Volatility Profile: Vapor pressure of 0.003 mmHg at 25°C facilitates aerial dispersal .

  • Receptor Specificity: Linear aldehydes bind odorant-binding proteins in moth antennae with KdK_d values of 10–100 nM .

Field trials with analogous compounds show trap capture rates increasing by 300–400% when using stereochemically pure isomers, underscoring the importance of the 7Z,11E configuration .

Industrial Utilization

Potential applications under investigation include:

  • Pest Control: Microencapsulated formulations for slow-release mating disruption .

  • Flavor/Fragrance: Sub-ppm contributions to green, citrus-like olfactory notes .

Physicochemical and Environmental Properties

Stability and Reactivity

PropertyValue/Behavior
Air OxidationForms hydroperoxides at C11
Thermal DecompositionOnset at 185°C (DSC)
Hydrolytic StabilityResistant below pH 9

Ecotoxicological Profile

While formal studies are lacking, QSAR predictions suggest:

  • Bioconcentration Factor: 3,200 (moderate bioaccumulation potential)

  • Aquatic Toxicity: LC50\text{LC}_{50} (fish) = 1.2 mg/L

Analytical Characterization Techniques

Chromatographic Methods

  • GC-MS: Optimal separation on DB-5MS columns (30 m × 0.25 mm, 0.25 μm) with EI ionization at 70 eV .

  • Retention Index: 1,842 (relative to n-alkanes)

Spectroscopic Differentiation

Isomeric resolution via 13C^{13}\text{C} NMR:

  • C7 (Z) at δ 130.2 vs. C11 (E) at δ 128.7

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